molecular formula C20H21NO3 B11408299 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11408299
M. Wt: 323.4 g/mol
InChI Key: RCEFQLNTOWHWKH-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives. This step often involves the use of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxybenzyl Group: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide has been studied for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-ethyl-1-benzofuran-3-yl)acetamide: Lacks the 4-methoxybenzyl group.

    N-(4-methoxybenzyl)acetamide: Lacks the benzofuran core.

    2-(5-ethyl-1-benzofuran-3-yl)-N-benzylacetamide: Lacks the methoxy group on the benzyl moiety.

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of both the benzofuran core and the 4-methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H21NO3/c1-3-14-6-9-19-18(10-14)16(13-24-19)11-20(22)21-12-15-4-7-17(23-2)8-5-15/h4-10,13H,3,11-12H2,1-2H3,(H,21,22)

InChI Key

RCEFQLNTOWHWKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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